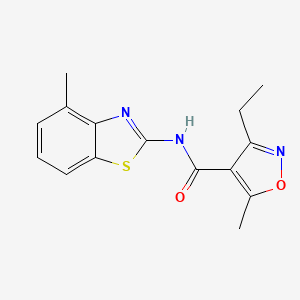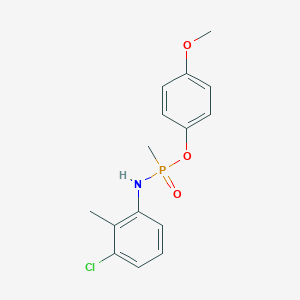
1-(4-iodobenzoyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodobenzoyl)indoline, also known as 4-IBP, is a chemical compound that has shown potential in scientific research. It is a derivative of indoline and has been synthesized for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-iodobenzoyl)indoline has been used in various scientific research applications. It has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research. It has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer and other diseases. Additionally, 1-(4-iodobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 1-(4-iodobenzoyl)indoline is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization by binding to the colchicine binding site of tubulin. This could lead to disruption of microtubule dynamics, which is important in cell division and proliferation. Additionally, 1-(4-iodobenzoyl)indoline may act as a photosensitizer by producing reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodobenzoyl)indoline has cytotoxic effects on cancer cells and can induce cell cycle arrest. It has also been shown to have low toxicity in normal cells. In addition, 1-(4-iodobenzoyl)indoline has been shown to have fluorescent properties, making it useful for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-iodobenzoyl)indoline in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, its potential as an inhibitor of tubulin polymerization and a photosensitizer make it a promising candidate for cancer research. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-iodobenzoyl)indoline. One area of focus could be further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be done to optimize its fluorescent properties for use in imaging biological systems. Finally, studies could be done to better understand its potential side effects and toxicity, which would be important for its development as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-iodobenzoyl)indoline involves the reaction of 4-iodobenzoic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to produce 1-(4-iodobenzoyl)indoline for scientific research purposes.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMVARJIJFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)